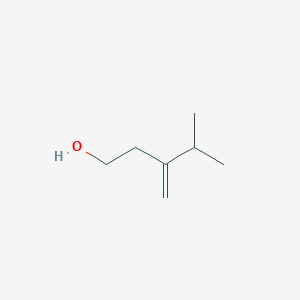

3-Isopropyl-3-butene-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-methylidenepentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECQOLIOBNMTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76019-22-2 | |

| Record name | 4-methyl-3-methylidenepentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Isopropyl 3 Butene 1 Ol

Catalytic Approaches to 3-Isopropyl-3-butene-1-ol Synthesis

Catalytic methods offer elegant and efficient pathways to this compound, often providing high levels of selectivity and atom economy. These strategies leverage the power of acids and transition metals to construct the target molecule from simpler precursors.

Prins Reaction Pathways and Mechanistic Considerations

The Prins reaction is a powerful acid-catalyzed carbon-carbon bond-forming reaction between an alkene (the "ene") and a carbonyl compound (the "enophile"). organic-chemistry.orgwikipedia.org For the synthesis of this compound, a plausible pathway involves the reaction of 3,3-dimethyl-1-butene (B1661986) with formaldehyde (B43269).

The mechanism is initiated by the protonation of the aldehyde by an acid catalyst (either Brønsted or Lewis acid), forming a highly electrophilic oxocarbenium ion. wikipedia.orgnrochemistry.com This intermediate then undergoes an electrophilic addition to the alkene. The resulting carbocation can then proceed through different pathways depending on the reaction conditions. To obtain the desired allylic alcohol, the reaction must be conducted in the absence of water, leading to the elimination of a proton. wikipedia.org The use of highly substituted alkenes generally leads to faster reaction rates. nrochemistry.com

A closely related industrial synthesis is the production of 3-methyl-3-buten-1-ol (B123568) from isobutene and formaldehyde, which proceeds through a similar mechanism. nih.gov The key step is the nucleophilic addition of the alkene's double bond to the activated carbonyl carbon. nih.gov

Table 1: Catalysts and Conditions for Prins-type Reactions

| Catalyst Type | Examples | Typical Conditions | Product Outcome |

|---|---|---|---|

| Brønsted Acids | Sulfuric acid, p-TsOH | Anhydrous, >70°C | Allylic Alcohol wikipedia.org |

| Lewis Acids | AlCl₃, TiCl₄, ZnCl₂ | Anhydrous, various temps | Allylic Alcohol / Other nrochemistry.com |

| Heterogeneous | HZSM-5, Zn-HZSM-5 | High temp, high pressure | Allylic Alcohol nih.gov |

Transition Metal-Catalyzed Alkenylations and Hydrofunctionalizations

Transition metal catalysis provides versatile routes for the formation of C-C bonds, which can be adapted for the synthesis of this compound. These methods often involve the direct functionalization of C-H bonds or the coupling of pre-functionalized starting materials.

One potential strategy is the catalytic hydroarylation or alkenylation of an olefin. researchgate.net While typically applied to arenes, related principles can be used for alkene substrates. For instance, a transition metal catalyst could facilitate the addition of a C-H bond from a precursor across the double bond of another molecule. More direct methods involve transition metal-catalyzed C(sp³)–H bond functionalization, such as the auto-transfer hydrogenative (ATH) reactions, which couple alcohols with methyl-substituted compounds. mdpi.com While not a direct route to the target compound, these principles highlight the potential for developing novel catalytic disconnections.

Modern catalysis also offers pathways for direct α-fluoroalkenylation through the merging of C-H activation and C-Br or C-F cleavage, showcasing the power of transition metals to create complex molecules from functionalized alkenes. rsc.org Such strategies could be conceptually adapted for the synthesis of non-fluorinated analogs like this compound.

Dehydration and Rearrangement Strategies from Diol Precursors

The synthesis of this compound can be achieved by the selective dehydration of a suitable diol precursor, such as 3-isopropyl-1,3-butanediol. This process involves the elimination of a water molecule to form the carbon-carbon double bond. The key challenge in this approach is achieving regioselectivity, ensuring the formation of the terminal alkene rather than a more substituted internal alkene.

Acid-catalyzed dehydration is a common method, often proceeding through a carbocation intermediate. google.com The stability of the intermediate carbocation dictates the major product. In the case of a tertiary alcohol, a stable tertiary carbocation is readily formed, and subsequent elimination of a proton from an adjacent carbon yields the alkene. The choice of catalyst and reaction conditions is critical to control the product distribution. researchgate.net For instance, the selective dehydration of 1,4-butanediol (B3395766) to 3-butene-1-ol has been successfully achieved using composite oxide catalysts that possess both acidic and basic sites. mdpi.com The acidic sites activate the hydroxyl group, while the basic sites facilitate the removal of a specific proton, directing the position of the new double bond. mdpi.com

Table 2: Catalytic Systems for Selective Diol Dehydration

| Catalyst System | Precursor Diol | Product | Key Feature |

|---|---|---|---|

| Ca–Zr–Sn Composite Oxides | 1,4-Butanediol | 3-Butene-1-ol | Balanced acid-base sites for high selectivity mdpi.com |

| Molybdenum(VI) Compounds | Vicinal Diols | Alkenes | Deoxydehydration (DODH) reaction researchgate.net |

| Acid-impregnated Alumina | 2-Methyl-2-ethyl-1,3-propanediol | 2-Methyl-2-ethyl-propionaldehyde | Dehydration-rearrangement reaction google.com |

Stereoselective and Asymmetric Synthesis Methodologies

While this compound is an achiral molecule, the principles of asymmetric synthesis are crucial for producing chiral analogs or for applications where stereochemical purity is required in subsequent transformations. Asymmetric synthesis aims to produce a single enantiomer of a chiral product from achiral starting materials. du.ac.inresearchgate.net

This is typically achieved using one of three main strategies:

Chiral Substrate Control: Starting with an enantiomerically pure material that directs the stereochemistry of subsequent reactions.

Chiral Auxiliary Control: Attaching a temporary chiral group to the achiral substrate, which directs the stereoselective reaction before being removed. du.ac.in

Chiral Catalyst Control: Using a chiral catalyst, often a transition metal complex with a chiral ligand, to create diastereomeric transition states that favor the formation of one enantiomer over the other. ethernet.edu.et

For the synthesis of homoallylic alcohols, asymmetric catalytic methods such as enantioselective Prins reactions have been developed. These reactions utilize chiral Brønsted acids or Lewis acid complexes to control the facial selectivity of the alkene addition to the oxocarbenium ion, resulting in high enantiomeric excess (ee). nih.gov Similarly, transition metal-catalyzed asymmetric additions of organometallic reagents to aldehydes or epoxides are well-established methods for producing chiral alcohols.

Classical and Heterogeneous Synthetic Routes

Classical organometallic chemistry provides robust and reliable methods for the construction of alcohols like this compound.

Grignard and Related Organometallic Additions

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. sigmaaldrich.com A Grignard reagent, with the general formula R-Mg-X, acts as a potent nucleophile that can attack electrophilic carbon atoms, such as those in carbonyl groups or epoxides. sigmaaldrich.comquora.com

There are two primary Grignard-based routes to synthesize this compound:

Reaction of an Isopropenyl Grignard Reagent with an Epoxide: Isopropenylmagnesium bromide can be reacted with ethylene (B1197577) oxide. The nucleophilic carbon of the Grignard reagent attacks one of the carbon atoms of the epoxide ring, forcing it to open. Subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.

Reaction of an Allylic Grignard Reagent with a Ketone: Allylmagnesium bromide can be added to 3-methyl-2-butanone (B44728) (isopropyl methyl ketone). The allyl group adds to the carbonyl carbon, and subsequent hydrolysis yields the tertiary alcohol.

A related synthesis for 3-methyl-3-buten-1-ol involves preparing a Grignard reagent from methallyl halide and reacting it with formaldehyde or paraformaldehyde. google.com This method is carried out under anhydrous conditions, typically in an ether or tetrahydrofuran (B95107) (THF) solvent, to prevent the highly basic Grignard reagent from reacting with water. sigmaaldrich.comgoogle.com

Table 3: Potential Grignard Routes to this compound

| Grignard Reagent | Electrophile | Intermediate | Final Product |

|---|---|---|---|

| Isopropenylmagnesium bromide | Ethylene oxide | Bromo(3-isopropyl-3-buten-1-yloxy)magnesium | This compound |

Selective Hydrogenation of Alkynol Precursors

The synthesis of unsaturated alcohols like 3-methyl-3-buten-1-ol can be achieved through the selective partial hydrogenation of a corresponding alkynol precursor. This method is crucial in fine chemical and pharmaceutical industries for producing specific alkenols without reducing the double bond further to an alkane. For instance, the partial reduction of 2-methyl-3-butyn-2-ol (B105114) is a key step in the industrial synthesis of intermediates for vitamins A and E. mdpi.com

The primary challenge in this synthesis is to prevent the over-hydrogenation of the desired alkenol to the corresponding alkanol. researchgate.net Traditional methods often employ a Lindlar-type catalyst, which is typically palladium supported on calcium carbonate and poisoned with lead. mdpi.com The lead acts as a moderator, deactivating the catalyst's ability to hydrogenate the alkene, thus ensuring high selectivity for the desired unsaturated alcohol. However, the toxicity of lead is a significant environmental concern, prompting research into lead-free alternatives. mdpi.com

Modern approaches focus on lead-free palladium-based catalysts. Studies have shown that a 1 wt. % Pd/γ-Al2O3 catalyst is effective for the continuous hydrogenation of 2-methyl-3-butyn-2-ol. mdpi.com The selectivity of this process is highly dependent on reaction conditions such as temperature and pressure, as well as the catalyst's pretreatment. The formation of palladium carbide (PdCx) and palladium hydride (PdH) phases during the reaction plays a critical role; the occupation of palladium's interstitial sites by carbon from substrate molecules can inhibit the formation of the hydride phase necessary for complete hydrogenation, thus favoring the formation of the alkenol. mdpi.com

Research has demonstrated that this selective electrocatalytic hydrogenation can be applied to a variety of water-soluble alkynols to produce the corresponding alkenols with high efficiency. researchgate.net

Solid-Phase Catalysis and Heterogeneous Systems in Synthesis

Heterogeneous catalysis offers significant advantages in chemical synthesis, including ease of catalyst separation, potential for recycling, and improved process efficiency. The synthesis of 3-methyl-3-buten-1-ol (MBO) from isobutene and formaldehyde via the Prins reaction is a prime example where solid-phase catalysts are essential. nih.govtubitak.gov.tr

A notable heterogeneous system involves the use of a CsH2PO4-modified HZSM-5 zeolite catalyst. nih.govtubitak.gov.tr In this system, the solid base catalyst facilitates the key reaction steps. The alkaline sites on the catalyst surface are believed to extract a proton from isobutene, generating a carbanion. This reactive intermediate then undergoes a nucleophilic addition to formaldehyde, which is activated by the catalyst. nih.govtubitak.gov.tr The use of solid acid catalysts, such as HZSM-5 molecular sieves, has also been explored, where the catalyst protonates formaldehyde to form a carbocation that is then attacked by the double bond of isobutylene. nih.gov

Nanosized heterogeneous catalysts are also gaining traction in organic synthesis due to their unique Lewis acid-base properties, high conversion rates, and reusability under mild reaction conditions. nih.gov

Green Chemistry Principles in 3-Methyl-3-butene-1-ol Synthesis

Green chemistry principles are increasingly integrated into the synthesis of industrial chemicals to minimize environmental impact. This involves the use of renewable feedstocks, environmentally benign solvents, and biocatalytic methods.

Biocatalytic Transformations and Enzymatic Routes

Biocatalytic methods provide a sustainable alternative to traditional chemical synthesis, often operating under mild conditions with high selectivity. The enzymatic production of 3-methyl-3-buten-1-ol has been demonstrated through novel biosynthetic pathways engineered in microorganisms like E. coli. researchgate.net

One such pathway utilizes the enzyme fatty acid decarboxylase (OleTJE) from Jeotgalicoccus sp. This enzyme catalyzes the conversion of mevalonate (B85504) (MVA), a common biological precursor, into 3-methyl-3-buten-1-ol. researchgate.net This route circumvents rate-limiting steps found in other metabolic pathways and provides a direct biological route to the target alcohol.

Another related enzymatic process involves a two-step conversion to produce a similar compound, 3-buten-1-ol (B139374). google.com This process includes:

The reaction of vinylacetyl-CoA in the presence of an aldehyde dehydrogenase to yield vinylacetaldehyde. google.com

The subsequent reaction of vinylacetaldehyde with an alcohol dehydrogenase to produce the final product, vinylethanol (3-buten-1-ol). google.com

These enzymatic routes highlight the potential for producing unsaturated alcohols from renewable resources through fermentation processes.

Supercritical Fluid Media in Reaction Systems

The use of supercritical fluids (SCFs) as reaction media is a key principle of green chemistry, aiming to replace volatile and often toxic organic solvents. Supercritical carbon dioxide (SCCO2) is a particularly attractive medium because it is non-toxic, non-flammable, inexpensive, and easily separated from the reaction mixture by simple depressurization. nih.gov

In the synthesis of 3-methyl-3-buten-1-ol via the Prins reaction, SCCO2 has been shown to be a highly effective solvent when used in conjunction with a CsH2PO4-modified HZSM-5 catalyst. nih.govtubitak.gov.tr Research indicates that SCCO2, which possesses weak Lewis acidity, can activate formaldehyde, making it more susceptible to nucleophilic attack by the isobutene carbanion. nih.govtubitak.gov.tr This synergistic effect between the supercritical solvent and the solid-base catalyst significantly improves the reactivity and selectivity of the system.

Experimental data shows that using SCCO2 as the solvent can lead to a formaldehyde conversion of 100% and a selectivity for 3-methyl-3-buten-1-ol of 93.63%, far surpassing the results obtained with conventional organic solvents like butanone or isopropyl alcohol. nih.gov The unique properties of SCFs, such as gas-like diffusion and liquid-like density, facilitate mass transfer and enhance reaction rates. nih.gov

Effect of Different Solvents on the Prins Reaction for 3-Methyl-3-butene-1-ol Synthesis

The following table, based on data from studies using a CsH2PO4-modified HZSM-5 catalyst, illustrates the impact of the reaction solvent on formaldehyde conversion and selectivity towards 3-methyl-3-buten-1-ol (MBO). nih.gov

| Solvent | Formaldehyde Conversion (%) | MBO Selectivity (%) |

| Butanone (MEK) | 93.57 | 78.34 |

| Cyclohexanone (CYC) | 96.21 | 85.79 |

| Isopropyl alcohol (IPA) | 98.35 | 88.51 |

| Tert-butanol (TBU) | 99.12 | 90.13 |

| Supercritical CO2 (SCCO2) | 100 | 93.63 |

Mechanistic Investigations and Reactivity Profiles of 3 Isopropyl 3 Butene 1 Ol

Olefinic Moiety Transformations

The carbon-carbon double bond in 3-isopropyl-3-butene-1-ol is the site of various addition and transformation reactions. The presence of a bulky isopropyl group on the double bond introduces significant steric hindrance and influences the regioselectivity of these reactions.

Electrophilic Additions and Cyclization Reactions

Electrophilic addition reactions to the alkene are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C4) and the nucleophile adds to the more substituted carbon (C3), proceeding through a stable tertiary carbocation intermediate.

A significant reaction pathway for homoallylic alcohols is the acid-catalyzed Prins cyclization, which occurs with carbonyl compounds. mdpi.comresearchgate.net In the presence of a Lewis or Brønsted acid, the carbonyl group of an aldehyde is activated, followed by a nucleophilic attack from the alkene. The resulting intermediate is then trapped by the intramolecular hydroxyl group to form a tetrahydropyran (B127337) ring. For this compound, this reaction would yield a substituted tetrahydropyran derivative. Iodine has been shown to be an effective catalyst for this type of transformation, enabling the reaction to proceed efficiently under metal-free conditions. mdpi.com

Table 1: Representative Acid-Catalyzed Cyclization of Homoallylic Alcohols

| Reactant 1 (Homoallylic Alcohol) | Reactant 2 (Carbonyl) | Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Generic Homoallylic Alcohol | Aldehyde | Iodine (5 mol%) | 4-Iodo-tetrahydropyran | mdpi.com |

| Generic Homoallylic Alcohol | Aldehyde | Brønsted or Lewis Acid | Substituted Tetrahydropyran | researchgate.net |

Oxidative and Reductive Functionalizations of the Double Bond

The double bond can undergo various oxidative and reductive transformations.

Oxidative Functionalizations:

Wacker-Type Oxidation: Palladium-catalyzed Wacker-type oxidation of homoallylic alcohols, using an oxidant like tert-butyl hydroperoxide (TBHP), typically yields β-hydroxy ketones. acs.org This catalyst-controlled system favors the selective Markovnikov oxidation. acs.org

Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, 2-(2-isopropyloxiran-2-yl)ethan-1-ol. The hydroxyl group can direct the epoxidation, potentially leading to diastereoselectivity.

Dihydroxylation: Syn-dihydroxylation using osmium tetroxide (OsO₄) or anti-dihydroxylation via the epoxide followed by acidic hydrolysis would yield the corresponding triol, 3-isopropylbutane-1,3,4-triol.

Reductive Functionalizations: The most straightforward reduction of the olefinic moiety is catalytic hydrogenation.

Catalytic Hydrogenation: Using hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), the double bond would be selectively reduced to yield 3-isopropylbutan-1-ol without affecting the primary alcohol functionality.

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of homoallylic alcohols can proceed through a retro-ene reaction mechanism. Studies on the decomposition of the parent compound, 3-buten-1-ol (B139374), show that it undergoes a one-step process through a six-membered cyclic transition state to yield propene and formaldehyde (B43269). researchgate.net

By analogy, the thermal decomposition of this compound is predicted to proceed via a similar pathway to yield 3-methyl-1-butene (B165623) and formaldehyde. The reaction involves the transfer of the hydroxyl hydrogen to the terminal carbon of the double bond, with concurrent cleavage of the C2-C3 and O-H bonds and formation of a C1=O double bond and a C3=C4 double bond.

An experimental study on 3-buten-1-ol decomposition was conducted at several temperatures, yielding kinetic data for the process. researchgate.net

Table 2: Experimental Kinetic Data for the Thermal Decomposition of 3-Buten-1-ol

| Temperature (K) | Rate Constant, k (s⁻¹) |

|---|---|

| 553.15 | Data not specified in source |

| 573.15 | Data not specified in source |

| 593.15 | Data not specified in source |

Note: The source mentions experiments were carried out at these temperatures but does not explicitly list the corresponding rate constants in the abstract. The Arrhenius equation provided is ln k (s⁻¹) = (27.5 ± 1.2) - (195.7 ± 5.9 kJ mol⁻¹)/RT. researchgate.net

Hydroxyl Group Reactivity

The primary hydroxyl group in this compound undergoes reactions typical of primary alcohols, including nucleophilic substitutions, derivatizations, and oxidations.

Nucleophilic Substitutions and Derivatizations

The direct use of alcohols in nucleophilic substitutions is challenging due to the poor leaving group ability of the hydroxide (B78521) ion (OH⁻). nih.gov Therefore, the hydroxyl group is typically converted into a better leaving group or activated by an acid. thieme-connect.comlibretexts.org

Derivatizations: The alcohol can be readily converted into esters and ethers.

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine) yields the corresponding ester.

Etherification: Deprotonation with a strong base (e.g., NaH) to form an alkoxide, followed by reaction with an alkyl halide (Williamson ether synthesis), produces an ether.

Nucleophilic Substitutions:

Conversion to Alkyl Halides: Reaction with hydrogen halides (e.g., HBr, HCl) proceeds via an Sɴ2 mechanism after protonation of the hydroxyl group, which transforms it into a good leaving group (H₂O). libretexts.org

Conversion to Tosylates: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine (B92270) converts the alcohol to a tosylate, an excellent leaving group for subsequent Sɴ2 reactions with a wide range of nucleophiles.

Direct Catalytic Substitution: Modern methods allow for the direct arylative substitution of homoallylic alcohols catalyzed by nickel complexes, proceeding through an isomerization/allylic arylation mechanism. nih.gov

Selective Oxidation and Reduction of the Alcohol Functionality

Selective Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, provided the reagent does not react with the double bond. libretexts.org

Oxidation to Aldehydes: Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. acs.org Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, yielding 3-isopropyl-3-butenal. libretexts.org Systems employing catalytic amounts of TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) with a co-oxidant like N-chlorosuccinimide also provide high selectivity for the aldehyde. acs.org

Oxidation to Carboxylic Acids: Stronger oxidizing agents, such as chromic acid (H₂CrO₄, generated in the Jones oxidation) or potassium permanganate (B83412) (KMnO₄), will oxidize the primary alcohol to a carboxylic acid, 3-isopropyl-3-butenoic acid. libretexts.org However, these harsh conditions may also lead to the oxidative cleavage of the C=C double bond. A two-step procedure involving a selective oxidation to the aldehyde followed by a Lindgren oxidation using sodium chlorite (B76162) (NaClO₂) is often preferred for a clean conversion to the carboxylic acid. rsc.org

Table 3: Common Reagents for the Oxidation of Primary Alcohols

| Reagent | Product | Selectivity Notes | Reference |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Aldehyde | Mild; stops at the aldehyde. | libretexts.org |

| Dess-Martin periodinane (DMP) | Aldehyde | Mild; stops at the aldehyde. | libretexts.org |

| TEMPO/N-chlorosuccinimide | Aldehyde | Highly selective for primary alcohols. | acs.org |

| Chromic Acid (Jones Reagent) | Carboxylic Acid | Strong; may affect double bond. | organic-chemistry.org |

Reduction of the Alcohol Functionality: Reduction of a primary alcohol functional group to an alkane is a less common transformation that requires harsh conditions. It typically involves a two-step process: first, converting the hydroxyl group into a good leaving group (e.g., a tosylate), and second, reducing the C-O bond with a strong reducing agent like lithium aluminum hydride (LiAlH₄). This would convert this compound into 2-isopropyl-1-butene.

Based on a comprehensive review of available scientific literature, detailed research findings specifically concerning the mechanistic investigations, reactivity profiles, rearrangements, concerted pericyclic reactions, reaction kinetics, and thermodynamic studies of This compound are not presently available.

While information exists for structurally related compounds such as 3-methyl-3-buten-1-ol (B123568) and 3-buten-1-ol, the explicit focus on this compound as requested cannot be fulfilled with scientifically accurate and specific data for the outlined sections.

The available information for this compound is limited to its basic chemical and physical properties. nih.gov For instance, it has been identified in the organism Hypoxylon hinnuleum. nih.gov However, in-depth studies on its reactivity, including pericyclic reactions and kinetic analyses, are not documented in the provided search results.

Pericyclic reactions, in general, are a class of concerted chemical reactions involving a cyclic transition state, often initiated by heat or light. ebsco.commsu.edu They are categorized into cycloadditions, electrocyclic reactions, sigmatropic rearrangements, and group transfer reactions. msu.eduscribd.com A detailed application of these principles to this compound would require specific experimental or computational data that is currently unavailable.

Similarly, reaction kinetics and thermodynamic studies, which would provide data on reaction rates, activation energies, and the enthalpy and entropy of transformations, have been conducted for analogous unsaturated alcohols. For example, studies on 3-buten-1-ol have investigated its reaction with OH radicals and its thermal decomposition. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound due to the structural differences, namely the presence of an isopropyl group instead of a hydrogen or methyl group at the 3-position, which would significantly influence the electronic and steric environment of the double bond and the hydroxyl group.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy for this compound.

Computational and Theoretical Chemistry of 3 Isopropyl 3 Butene 1 Ol

Electronic Structure and Conformation Analysis

The electronic structure and conformational landscape of 3-isopropyl-3-butene-1-ol are dictated by the interplay of several structural features: the tertiary alcohol, the vinyl group, and the bulky isopropyl substituent. Conformational analysis, which examines the spatial arrangement of atoms and the associated energy changes upon rotation around single bonds, is crucial for understanding the molecule's stability and reactivity. scribd.com

Computational methods like MMFF94, MM2, and MM3 force fields, as well as higher-level DFT and ab initio calculations, are standard tools for identifying stable conformers and the energy barriers between them. researchgate.net For this compound, the rotation around the C-C single bonds defines its conformational space. The most significant rotational barriers would arise from the steric hindrance imposed by the large isopropyl group. researchgate.net

A key feature in the conformational preference of unsaturated alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the π-system of the double bond. acs.orgrsc.org In this compound, specific conformers could be stabilized by an O-H···π interaction. Theoretical studies on similar molecules, like other unsaturated alcohols, have shown that such interactions significantly influence the conformational equilibrium. rsc.org The strength of this interaction would depend on the geometry of the conformer, balancing the favorable hydrogen bond with the steric repulsion involving the isopropyl group. Computational analysis using methods like Natural Bond Orbital (NBO) can quantify the charge transfer associated with this hydrogen bonding, providing a measure of its strength. rsc.org

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, can be elucidated using quantum chemical calculations. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the C=C double bond, making it the likely site for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would be associated with the σ* orbitals of the C-O and C-C bonds. The presence of the electron-donating isopropyl group would influence the energy of the HOMO, potentially increasing its reactivity compared to less substituted butenols.

Table 1: Predicted Dominant Interactions in Conformational Analysis of this compound

| Interaction Type | Description | Predicted Significance |

| Steric Hindrance | Repulsive interaction between the bulky isopropyl group and other parts of the molecule, particularly the hydroxyl group and the vinyl group's terminal CH2. | High |

| Torsional Strain | Strain due to eclipsing interactions during rotation around C-C single bonds. | Moderate |

| Intramolecular H-Bonding | Attractive interaction between the hydroxyl proton and the π-electrons of the C=C double bond (O-H···π). | Dependent on conformation; can be significant in stabilizing specific geometries. |

| Allylic Strain | Steric strain between substituents on the sp2 carbon and the allylic carbon (A¹,³ strain). In this case, between the isopropyl group and the vinyl hydrogen. | Moderate |

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for investigating the detailed pathways of chemical reactions, including the identification of intermediates and transition states. diva-portal.org For this compound, several reaction types are of interest, particularly those involving the alcohol and alkene functionalities.

A potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of their geometry. acs.org Mapping the PES for a reaction allows for the identification of the lowest energy path from reactants to products, which defines the reaction mechanism. chemrxiv.org This involves locating stationary points, which are reactants, products, and intermediates (energy minima), as well as transition states (first-order saddle points). rsc.org

For a reaction like the acid-catalyzed dehydration of this compound, computational methods such as DFT can be used to locate the transition state structure. nsf.gov This reaction would likely proceed through an E1-like mechanism due to the stability of the resulting tertiary carbocation. The transition state would be characterized by an elongated C-O bond and a developing positive charge on the tertiary carbon. The energy of this transition state determines the activation energy and, consequently, the reaction rate. researchgate.net The reaction coordinate would primarily involve the breaking of the C-O bond and the subsequent deprotonation to form a conjugated diene. pitt.edu

Computational studies on the dehydration of other tertiary alcohols have successfully used DFT to model the transition states and have shown that the activation energy is significantly lower in the presence of an acid catalyst. researchgate.netrsc.org Similar methodologies could be applied to this compound to predict its reactivity and the selectivity of the dehydration process.

DFT is widely used to elucidate the mechanisms of catalytic reactions by calculating the energies of all intermediates and transition states in a proposed catalytic cycle. sumitomo-chem.co.jp For reactions involving this compound, such as a metal-catalyzed cross-coupling or an acid-catalyzed Prins reaction, DFT can provide a detailed picture of the reaction pathway. researchgate.net

For instance, in a palladium-catalyzed allylic substitution, DFT calculations could model the oxidative addition of a palladium(0) complex to the C-O bond of the alcohol (after activation), the subsequent nucleophilic attack on the π-allyl palladium intermediate, and the final reductive elimination to regenerate the catalyst. uva.nl The calculations would reveal the free energy profile of the entire cycle, identifying the rate-determining step and explaining the observed stereoselectivity and regioselectivity. uva.nl

Similarly, the mechanism of the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde, can be investigated using DFT. researchgate.netorganic-chemistry.org For this compound reacting with an aldehyde, DFT could be used to compare different possible pathways, such as a concerted ene-type reaction versus a stepwise mechanism involving a carbocation intermediate. These calculations would clarify the role of the acid catalyst and predict the stereochemical outcome of the reaction. researchgate.net

Table 2: Hypothetical DFT-Calculated Energy Profile for Acid-Catalyzed Dehydration of this compound

| Reaction Step | Species | Relative Free Energy (kcal/mol) (Illustrative) |

| 1 | Reactant + H⁺ | 0.0 |

| 2 | Protonated Alcohol | -5.0 |

| 3 | Transition State 1 (C-O bond cleavage) | +15.0 |

| 4 | Tertiary Carbocation Intermediate + H₂O | +5.0 |

| 5 | Transition State 2 (Deprotonation) | +10.0 |

| 6 | Product (Isoprene derivative) + H₃O⁺ | -10.0 |

Note: The energy values are illustrative and represent a plausible profile based on studies of similar tertiary alcohols. nsf.govresearchgate.net

Molecular Dynamics and Molecular Recognition Studies of Derivatives

Derivatives of this compound, such as esters or ethers, could be studied using MD to understand their aggregation behavior, their interaction with solvents, or their structure at interfaces. nih.gov For example, if esterified with a long alkyl chain, the resulting molecule would be amphiphilic. MD simulations could model the formation of monolayers at a water-air or water-oil interface, revealing details about the orientation and packing of the molecules. aip.org The force fields used in these simulations (e.g., OPLS, CHARMM) would be parameterized to accurately represent the intramolecular and intermolecular interactions. aip.org

Molecular recognition studies focus on the specific binding of one molecule to another. For a chiral molecule like this compound (if synthesized in an enantiomerically pure form), computational methods can be used to study its interaction with other chiral molecules or with a chiral stationary phase in chromatography. acs.org This is particularly relevant for understanding enantioselective recognition. researchgate.netsemanticscholar.org

Computational docking and DFT calculations can model the formation of diastereomeric complexes between the enantiomers of a this compound derivative and a chiral selector. rsc.org By calculating the binding energies of these complexes, it is possible to predict which enantiomer will bind more strongly, thus explaining the basis for chiral separation. These studies often involve a detailed analysis of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that are responsible for the chiral recognition. rsc.org

Strategic Applications of 3 Isopropyl 3 Butene 1 Ol As a Synthetic Building Block

Precursor in Heterocyclic Compound Synthesis

There is currently a lack of specific, documented examples of 3-Isopropyl-3-butene-1-ol being utilized as a direct precursor in the synthesis of heterocyclic compounds. While homoallylic alcohols can be precursors for heterocycles like tetrahydrofurans or tetrahydropyrans through intramolecular cyclization reactions (e.g., haloetherification or acid-catalyzed cyclization), dedicated studies employing the isopropyl variant are not found in the searched scientific literature.

Role in the Construction of Complex Organic Scaffolds

The application of this compound in the construction of complex organic scaffolds is not well-established in the available literature. While the synthesis of homoallylic alcohols is a key strategy in the formation of complex molecules, particularly in natural product synthesis, the focus has predominantly been on other substituted butenols. The steric bulk of the isopropyl group may influence its reactivity and utility in multi-step syntheses, but specific research detailing these effects and applications is not available.

Utilization in Specialized Polymer Chemistry Research

Chiral Synthon and Stereoselective Building Block Applications

The potential of this compound as a chiral synthon is plausible, as the hydroxyl-bearing carbon can be a stereocenter. Asymmetric synthesis of this compound or resolution of its racemic mixture could provide an enantiopure building block. However, there is no available literature detailing its use in stereoselective synthesis. The principles of asymmetric allylation reactions to produce chiral homoallylic alcohols are well-developed, but these studies have not specifically reported the synthesis or application of enantiopure this compound.

Advanced Analytical Methodologies for Investigating 3 Isopropyl 3 Butene 1 Ol in Research Contexts

Spectroscopic Techniques for Elucidating Reaction Intermediates and Products

Spectroscopy is indispensable for the structural characterization of 3-isopropyl-3-butene-1-ol and tracking its chemical transformations. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) offer complementary information on molecular structure, bonding, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the structural elucidation of this compound and for mechanistic studies of its reactions, such as the Prins reaction or various coupling reactions. nih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts and coupling patterns. For instance, the vinyl protons (=CH₂) would appear as distinct signals in the olefinic region, while the proton on the hydroxyl-bearing carbon (-CHOH) would show a multiplet due to coupling with the adjacent methylene (B1212753) protons. The isopropyl group would be identifiable by a septet for the methine proton and a doublet for the two methyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C1-H ₂ | ~3.7 (t) | ~60 |

| C2-H ₂ | ~2.3 (t) | ~40 |

| C3 | - | ~150 |

| C4-H ₂ | ~4.9 (s), ~5.0 (s) | ~112 |

| C5-H | ~2.4 (sept) | ~33 |

Note: Predicted values (in CDCl₃) are based on typical chemical shifts for similar structural motifs. Actual values may vary. s=singlet, d=doublet, t=triplet, sept=septet.

Infrared and Raman Spectroscopy for Functional Group Transformation Monitoring

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is highly effective for monitoring the progress of reactions involving this compound by tracking the transformation of its key functional groups. libretexts.orglibretexts.org These methods detect the vibrational modes of specific bonds within the molecule.

The IR spectrum of this compound is characterized by several key absorption bands:

A strong, broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. tutorchase.com The broadening is due to hydrogen bonding.

A medium-intensity band around 1640-1680 cm⁻¹ due to the C=C stretching vibration of the terminal alkene. youtube.com

Strong bands in the 2850-3000 cm⁻¹ range from C-H stretching of the alkyl portions.

A band around 3000-3100 cm⁻¹ for the =C-H stretching. pressbooks.pub

During a chemical reaction, such as an oxidation of the alcohol to a ketone or an addition reaction across the double bond, the intensities of these characteristic bands would change. For example, the disappearance of the broad O-H band and the appearance of a strong, sharp C=O stretching band around 1715 cm⁻¹ would indicate oxidation. libretexts.org Raman spectroscopy provides complementary information and is particularly sensitive to the C=C double bond, making it useful for monitoring reactions at the alkene moiety.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Signal |

|---|---|---|---|

| Alcohol (O-H) | Stretch | 3200-3600 (Broad, Strong) | Weak |

| Alkene (C=C) | Stretch | 1640-1680 (Medium) | Strong |

| Alkyl (C-H) | Stretch | 2850-3000 (Strong) | Medium |

| Vinyl (=C-H) | Stretch | 3000-3100 (Medium) | Medium |

Mass Spectrometry for Comprehensive Reaction Mixture Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, its reaction intermediates, and final products. When coupled with a chromatographic separation method like Gas Chromatography (GC-MS), it allows for the identification of individual components within a complex mixture.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (114.19 g/mol ). nih.gov Furthermore, the fragmentation pattern provides valuable structural information. Common fragmentation pathways for allylic alcohols include:

Loss of a water molecule (M-18) from the molecular ion.

Loss of an isopropyl group (M-43).

Cleavage of the C-C bond between the alcohol and the vinyl group.

By analyzing the masses of the fragments, the structure of the parent molecule and any unknown products or intermediates formed during a reaction can be pieced together. This makes GC-MS an essential tool for confirming product identity and assessing the purity of the synthesized compounds. rsc.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Possible Neutral Loss |

|---|---|---|

| 114 | [C₇H₁₄O]⁺ | Molecular Ion (M⁺) |

| 99 | [C₆H₁₁O]⁺ | Loss of CH₃ |

| 96 | [C₇H₁₂]⁺ | Loss of H₂O |

| 71 | [C₄H₇O]⁺ | Loss of C₃H₇ (propyl) |

| 57 | [C₄H₉]⁺ | Butyl cation |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic methods are fundamental for separating the components of a reaction mixture, allowing for both qualitative monitoring and quantitative analysis, as well as for the purification of the desired product.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is a standard technique for monitoring the progress of reactions involving volatile compounds like this compound. purdue.edu By taking aliquots from a reaction mixture over time and analyzing them by GC, the consumption of reactants and the formation of products can be quantified. osha.gov This kinetic data is vital for optimizing reaction conditions such as temperature, pressure, and catalyst loading. A flame ionization detector (FID) is commonly used for this purpose due to its high sensitivity to organic compounds. researchgate.net

For highly complex reaction mixtures, where side products or isomers may co-elute in a standard one-dimensional GC analysis, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power. In GCxGC, the effluent from a primary GC column is subjected to a second, orthogonal separation on a shorter column with a different stationary phase. This results in a two-dimensional chromatogram with vastly improved resolution, allowing for the separation and identification of trace impurities or closely related isomers that would otherwise be unresolved.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations

Since this compound is a chiral molecule, containing a stereocenter at the carbon atom bearing the hydroxyl group, the separation of its enantiomers is critical, particularly in the context of asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the predominant method for this purpose.

Chiral HPLC columns are packed with a stationary phase that is itself enantiomerically pure. When a racemic mixture of this compound is passed through the column, the two enantiomers form transient diastereomeric complexes with the CSP. Due to differences in the stability of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation. This technique allows for the accurate determination of the enantiomeric excess (ee) of a reaction product, which is a key measure of the success of an asymmetric synthesis. The choice of the specific CSP and the mobile phase composition is crucial for achieving optimal separation.

In Situ and Operando Spectroscopic Methods for Real-time Reaction Analysis

The study of chemical reactions as they occur, or in situ, and under actual operating conditions, known as operando spectroscopy, provides invaluable insights into reaction mechanisms, kinetics, and the behavior of catalysts. acs.orgresearchgate.net These advanced methodologies are crucial for understanding the complex transformations of molecules like this compound, particularly in catalytic processes. By monitoring reactions in real-time, researchers can identify transient intermediates, observe catalyst structural changes, and elucidate the pathways leading to product formation. researchgate.netmpg.de

In situ and operando techniques bridge the gap between static surface characterization and the dynamic nature of a chemical reaction. acs.org They allow for the direct observation of molecular interactions on a catalyst's surface and in the bulk phase under relevant temperature, pressure, and flow conditions. acs.orgresearchgate.net This is a significant advancement over traditional ex situ methods, where the catalyst or reaction mixture is analyzed before and after the reaction, potentially missing crucial, short-lived species and dynamic structural changes.

The primary spectroscopic tools employed for the real-time analysis of reactions involving unsaturated alcohols, analogous to this compound, include Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages in probing different aspects of the reacting system.

Fourier Transform Infrared (FTIR) Spectroscopy

Operando FTIR spectroscopy is one of the most widely used techniques for studying catalytic reactions involving alcohols. acs.orgshokubai.orgresearchgate.net It is highly sensitive to the vibrational modes of adsorbed surface species, making it ideal for identifying reaction intermediates and understanding how reactants bind to a catalyst surface. researchgate.net For instance, in studies of the oxidation of allyl alcohol, a structurally related compound, operando FTIR was used to monitor the catalyst and the adsorbed species simultaneously. shokubai.org The appearance and disappearance of specific infrared bands corresponding to C=C bonds, O-H groups, and C=O carbonyl groups can be tracked over time to map the reaction progress. shokubai.org

A typical operando FTIR setup for a gas-phase catalytic reaction involves a specialized cell that acts as a microreactor, allowing the catalyst (often a pressed wafer) to be exposed to a flow of reactants while the IR beam passes through it. shokubai.org For liquid-phase reactions, Attenuated Total Reflection (ATR)-FTIR is a powerful variant that can monitor species at the solid-liquid interface. differ.nl

Raman Spectroscopy

Raman spectroscopy is complementary to FTIR and is particularly advantageous for studying reactions in aqueous media, as water is a weak Raman scatterer. nih.gov It is also highly effective for observing the vibrational modes of non-polar functional groups and for characterizing the structure of solid catalysts, such as metal oxides, under reaction conditions. researchgate.netnih.gov In situ Raman has been employed to study the electrochemical oxidation of ethanol, identifying adsorbed intermediates on catalyst surfaces. researchgate.net In the context of this compound, this technique could be used to monitor changes in the C=C double bond and the carbon skeleton during reactions like hydrogenation or isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In situ NMR spectroscopy provides detailed information about the molecular structure of species in the liquid or gas phase during a reaction. mpg.de FlowNMR, a specific application of this technique, allows for non-invasive, real-time monitoring of reaction mixtures under relevant process conditions. rsc.org This method can quantify the concentration of reactants, products, and stable intermediates over time, providing precise kinetic data. mpg.de For example, in situ NMR was used to study the conversion of allyl alcohol on zeolite catalysts, providing evidence for the formation of an allyl cation intermediate. rsc.org A similar approach could be applied to investigate acid-catalyzed reactions of this compound.

The combination of these in situ and operando methods provides a comprehensive picture of a chemical transformation. ethz.ch While FTIR and Raman spectroscopies offer insights into surface-adsorbed species and catalyst structure, NMR provides quantitative data on the bulk fluid phase.

Research Findings from Analogous Systems

While specific operando studies on this compound are not widely published, data from analogous unsaturated alcohols like allyl alcohol provide a clear indication of the expected outcomes. In the operando FTIR study of allyl alcohol oxidation over a titanium silicalite (TS-1) catalyst, researchers were able to observe key spectral changes in real-time. shokubai.org

The table below illustrates the type of data that can be obtained from such an experiment, adapted hypothetically for the selective oxidation of this compound to its corresponding epoxide or aldehyde.

Interactive Data Table: Hypothetical Operando FTIR Analysis of this compound Oxidation

| Time (minutes) | Reactant (this compound) Peak Intensity (cm⁻¹) | Intermediate (Epoxide) Peak Intensity (cm⁻¹) | Byproduct (Aldehyde) Peak Intensity (cm⁻¹) |

| 0 | High (e.g., at ~3350 (O-H), ~1645 (C=C)) | None | None |

| 10 | Decreasing | Increasing (e.g., at ~1250 (C-O-C)) | Low |

| 20 | Decreasing | Peak Intensity | Increasing (e.g., at ~1720 (C=O)) |

| 30 | Low | Decreasing (if further reaction occurs) | Increasing |

| 40 | Very Low | Low | High |

Note: The wavenumbers are illustrative and based on characteristic group frequencies.

This real-time data allows for the determination of reaction rates, catalyst selectivity over time, and the identification of potential catalyst deactivation mechanisms by observing the buildup of unwanted surface species. By correlating spectroscopic data with simultaneous measurements of catalytic activity and selectivity (e.g., via mass spectrometry or gas chromatography), a complete and dynamic understanding of the reaction involving this compound can be achieved. acs.orgethz.ch

Emerging Research Directions and Future Perspectives in 3 Isopropyl 3 Butene 1 Ol Chemistry

Sustainable and Resource-Efficient Synthetic Approaches

The drive towards green chemistry is fundamentally altering the synthesis of chemical compounds. For homoallylic alcohols like 3-Isopropyl-3-butene-1-ol, future research is anticipated to focus on minimizing waste, reducing energy consumption, and utilizing renewable feedstocks. Key principles of green chemistry that are relevant include atom economy, use of safer solvents, and energy efficiency nih.gov.

One promising avenue is the adaptation of reactions like the Prins reaction, which is used to synthesize the related compound 3-Methyl-3-buten-1-ol (B123568) (MBO) from isobutene and formaldehyde (B43269). Research into using environmentally benign solvents like supercritical CO2 in this reaction highlights a potential sustainable pathway. Supercritical CO2, with its weak Lewis acidity, can activate formaldehyde, facilitating the reaction and improving system reactivity nih.govtubitak.gov.tr. Adapting such a system for the synthesis of this compound would represent a significant step towards resource efficiency.

| Principle of Green Chemistry | Potential Application in Synthesis |

| Renewable Feedstocks | Utilizing bio-derived starting materials instead of petroleum-based chemicals. |

| Atom Economy | Designing synthetic routes where the maximum number of atoms from reactants are incorporated into the final product. |

| Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water or supercritical fluids. |

| Energy Efficiency | Developing processes that operate at ambient temperature and pressure to reduce energy consumption. |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. |

Flow Chemistry and Continuous Processing Applications

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced scalability nih.gov. For the synthesis of this compound, implementing flow chemistry could lead to more efficient and consistent production.

Microreactors, a key component of many flow chemistry setups, provide high surface-to-volume ratios, allowing for rapid mixing and precise temperature control. This can lead to reduced reaction times and improved product selectivity nih.gov. The application of flow chemistry has been successfully demonstrated in various chemical transformations, including hydrogenations and oxidations, which are relevant to the synthesis and modification of alcohols researchgate.net. Future research will likely focus on developing specific continuous flow protocols for the synthesis of this compound, potentially integrating synthesis and purification steps into a seamless process.

Development of Novel Catalytic Systems

Catalysis is at the heart of modern chemical synthesis. For this compound, the development of novel catalytic systems is crucial for enabling efficient and selective synthetic routes. Research into catalysts for similar molecules provides a roadmap for this development. For instance, in the synthesis of MBO, solid base catalysts like CsH2PO4-modified HZSM-5 have been shown to be effective nih.govtubitak.gov.tr.

Future work will likely explore a range of heterogeneous and homogeneous catalysts. Heterogeneous catalysts are advantageous due to their ease of separation and recyclability, contributing to more sustainable processes. Nanocatalysts, with their high surface area and unique electronic properties, also present an exciting frontier. Research into developing catalysts that can facilitate the synthesis of this compound from renewable starting materials under mild conditions will be a key focus area.

Integration with Materials Science for Advanced Research Materials

The unique structure of this compound, featuring both a hydroxyl group and a terminal double bond, makes it an interesting candidate as a monomer or building block in materials science. The hydroxyl group allows for esterification or etherification, while the double bond can participate in polymerization reactions.

This dual functionality could be harnessed to create novel polymers with tailored properties. For example, it could be incorporated into polyesters or polyethers to introduce pendant vinyl groups, which could then be used for cross-linking or further functionalization. The development of such materials from bio-based sources is a key goal in creating a more sustainable plastics economy nih.gov. Research in this area would involve synthesizing polymers from this compound and characterizing their mechanical, thermal, and chemical properties to assess their potential for various applications.

Bio-inspired Synthesis and Biomimetic Transformations

The fact that this compound has been found in nature opens the door to bio-inspired and biomimetic synthetic approaches nih.gov. Nature utilizes enzymes to carry out complex chemical transformations with high selectivity and efficiency under mild conditions. Harnessing this biosynthetic machinery could provide a highly sustainable route to this compound.

Future research could focus on identifying the enzymatic pathways responsible for the production of this compound in organisms like Hypoxylon hinnuleum. Once identified, these enzymes could be used in biocatalytic processes, or the genes responsible could be engineered into microbial hosts like E. coli or yeast for fermentative production from simple sugars. This approach aligns with the growing field of synthetic biology and offers a pathway to produce chemicals from renewable resources with a low environmental footprint pitt.edu.

Q & A

Basic Research Questions

Q. What are the optimal spectroscopic methods for characterizing 3-Isopropyl-3-butene-1-ol, and how can researchers validate structural assignments?

- Methodology : Use gas chromatography-mass spectrometry (GC/MS) to analyze volatility and fragmentation patterns, referencing retention indices (e.g., Kovats indices) for comparison with known allylic alcohols like 3-methyl-3-buten-1-ol . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving stereochemistry and confirming the position of the hydroxyl and isopropyl groups. Cross-validate spectral data with the NIST Chemistry WebBook for consistency in chemical shifts and coupling constants .

Q. How can researchers ensure high-purity synthesis of this compound, and what purification techniques are recommended?

- Methodology : Employ fractional distillation under reduced pressure (e.g., bp ~132–140°C, based on analogous allylic alcohols like 3-methyl-3-buten-1-ol) to minimize thermal decomposition . Verify purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) using polar stationary phases. For trace impurities, consider preparative GC with columns optimized for oxygenated terpenoids .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reaction outcomes for acid-catalyzed rearrangements of this compound?

- Methodology : Systematically vary reaction conditions (temperature, solvent polarity, acid strength) and monitor intermediates via in-situ infrared (IR) spectroscopy. Compare results with structurally similar compounds like 3-methyl-2-buten-1-ol, which undergoes acid-mediated isomerization to prenyl derivatives. Use deuterium labeling to track proton migration pathways .

Q. How can computational modeling predict the stability of this compound under varying pH conditions, and what experimental validations are required?

- Methodology : Perform density functional theory (DFT) calculations to assess the energy barriers for hydroxyl group protonation or allylic carbocation formation. Validate predictions experimentally via kinetic studies using UV-Vis spectroscopy to monitor degradation rates in buffered solutions .

Q. What advanced techniques differentiate between structural isomers (e.g., this compound vs. 3-methyl-3-buten-1-ol) in complex mixtures?

- Methodology : Combine 2D NMR techniques (HSQC, HMBC) to map carbon-proton correlations and distinguish branching patterns. For mixtures, employ tandem MS (MS/MS) with collision-induced dissociation to isolate fragment ions unique to each isomer. Reference spectral libraries for allylic alcohols, such as those in Identification of Essential Oil Components .

Handling Data Contradictions

Q. How should researchers address discrepancies in reported boiling points or densities for this compound analogs?

- Resolution : Cross-check measurements against peer-reviewed catalogs (e.g., Kanto Reagents) and NIST data. Variations may arise from impurities or isomerization during distillation. For example, 3-methyl-3-buten-1-ol has a reported bp of 132°C , while computational models may predict higher values due to branching effects .

Q. What steps mitigate artifacts in GC/MS analysis of this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.